2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a chlorophenyl group, a trifluoromethyl group, an anilino group, and a sulfanyl group attached to an acetic acid moiety. Each of these groups can confer specific properties to the molecule, affecting its reactivity, polarity, and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the anilino group could create interesting electronic effects within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the acetic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could in turn affect its solubility and permeability .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has explored the synthesis of derivatives related to 2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid. For instance, Siddiqui et al. (2014) investigated the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. They found these compounds exhibit potential as antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Chemical Structure and Properties
The reaction of similar compounds with other chemicals has been studied to understand their structural and chemical properties. For example, Tevaraj Suriyakala and Ravindran (2022) reported on the reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid with chalcones, which resulted in an unexpected product formation through a double Michael addition-aldol reaction (Suriyakala & Ravindran, 2022).
Antimicrobial Potential
Another area of research has been the investigation of antimicrobial properties. Desai et al. (2007) synthesized new quinazolines, demonstrating their potential as antimicrobial agents (Desai et al., 2007).
Industrial Applications
In an industrial context, Hu Jia-peng (2012) described an improved synthesis method for Clopidogrel Sulfate, using a compound similar to this compound (Hu Jia-peng, 2012).
Future Directions
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO3S/c18-12-5-1-10(2-6-12)15(26-9-14(23)24)16(25)22-13-7-3-11(4-8-13)17(19,20)21/h1-8,15H,9H2,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFARTXRKGBIWNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)NC2=CC=C(C=C2)C(F)(F)F)SCC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125796 | |
Record name | 2-[[1-(4-Chlorophenyl)-2-oxo-2-[[4-(trifluoromethyl)phenyl]amino]ethyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252058-82-5 | |
Record name | 2-[[1-(4-Chlorophenyl)-2-oxo-2-[[4-(trifluoromethyl)phenyl]amino]ethyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252058-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[1-(4-Chlorophenyl)-2-oxo-2-[[4-(trifluoromethyl)phenyl]amino]ethyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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